![molecular formula C12H24N2O B13238744 N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13238744.png)
N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide: is a chemical compound with the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Trifluorotoluene: An organic compound with similar solvating properties but different chemical structure and applications.
(-)-Carvone: A natural compound found in spearmint with bioactive properties against weeds.
Uniqueness: N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide is unique due to its specific chemical structure and the resulting properties.
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
N-[2-(3-methylpentan-2-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H24N2O/c1-4-9(2)10(3)13-7-8-14-12(15)11-5-6-11/h9-11,13H,4-8H2,1-3H3,(H,14,15) |
Clé InChI |
HPRLVZPIZATRDI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)NCCNC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


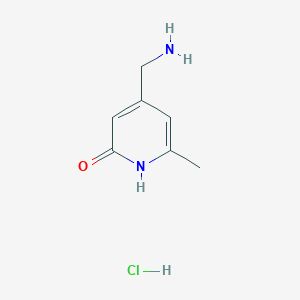
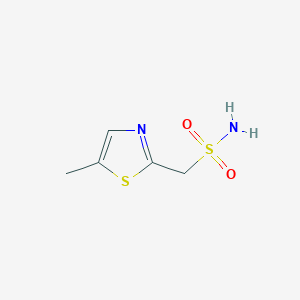
![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
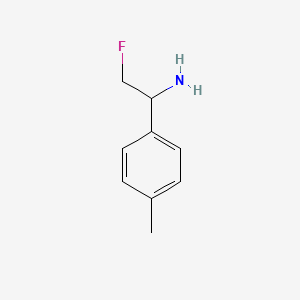
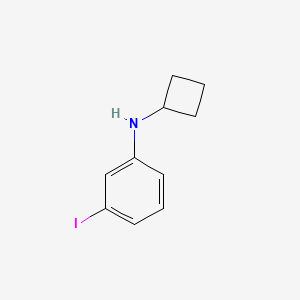
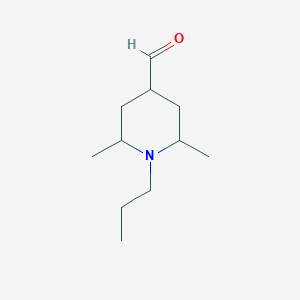
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
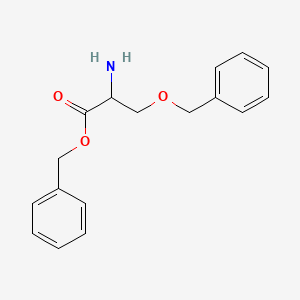
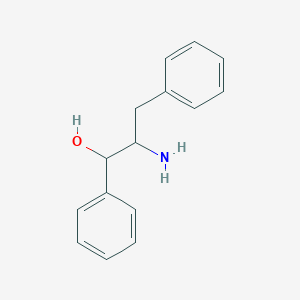
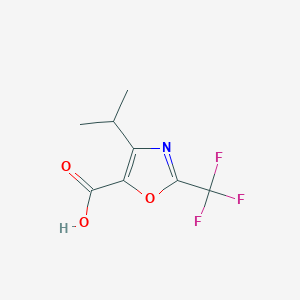
![2-[5-(Furan-2-yl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B13238736.png)
![8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13238742.png)
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13238747.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid](/img/structure/B13238755.png)
